molecular formula C38H30 B12085350 4,4'-Bis(diphenylmethyl)-1,1'-biphenyl CAS No. 22515-03-3

4,4'-Bis(diphenylmethyl)-1,1'-biphenyl

Cat. No.: B12085350
CAS No.: 22515-03-3
M. Wt: 486.6 g/mol
InChI Key: LOLGQWPPAZJJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- is an organic compound with the molecular formula C38H30 It is a derivative of biphenyl, where the hydrogen atoms at the 4 and 4’ positions are replaced by diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- typically involves the reaction of biphenyl with diphenylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the biphenyl to form the final product. The reaction conditions usually include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of 1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:

    Continuous feeding: of reactants into the reactor

    Efficient mixing: and heat transfer

    Separation and purification: of the product using distillation or crystallization techniques

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 50-70°C

    Reduction: Lithium aluminum hydride in dry ether, room temperature

    Substitution: Bromine in carbon tetrachloride, room temperature

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Formation of halogenated or nitrated biphenyl derivatives

Scientific Research Applications

1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its diphenylmethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 4,4’-diylbis(methylene): Similar structure but lacks the diphenylmethyl groups.

    1,1’-Biphenyl, 4,4’-diylbis(diphenylphosphine): Contains diphenylphosphine groups instead of diphenylmethyl groups.

Uniqueness

1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

CAS No.

22515-03-3

Molecular Formula

C38H30

Molecular Weight

486.6 g/mol

IUPAC Name

1-benzhydryl-4-(4-benzhydrylphenyl)benzene

InChI

InChI=1S/C38H30/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,37-38H

InChI Key

LOLGQWPPAZJJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.